2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
Properties
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-10-7-6-8-12(11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBAWIFIBXOMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941594-62-3 | |
| Record name | 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Palladium-Catalyzed Borylation of 2-Bromo-4-methylbenzonitrile
The most commonly reported and efficient method for synthesizing 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves the palladium-catalyzed borylation of 2-bromo-4-methylbenzonitrile with bis(pinacolato)diboron (B2pin2).
- Reagents: 2-bromo-4-methylbenzonitrile, bis(pinacolato)diboron, palladium catalyst (PdCl2(dppf)), potassium acetate (KOAc)
- Solvent: 1,4-dioxane
- Temperature: 80 °C
- Reaction Time: 36 hours
- Atmosphere: Nitrogen or inert gas
- Work-up: Dilution with dichloromethane, extraction with sodium bicarbonate, drying over MgSO4, concentration, and recrystallization from hexane
$$
\text{2-bromo-4-methylbenzonitrile} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{PdCl}_2(\text{dppf}), 1,4-\text{dioxane}, 80^\circ C} \text{2-methyl-6-(pinacolboronate)benzonitrile}
$$
Yield: Approximately 70% isolated yield after recrystallization
Reference Data:
| Parameter | Details |
|---|---|
| Catalyst | PdCl2(dppf), 3 mol % |
| Base | KOAc, 3 equivalents |
| Solvent | 1,4-dioxane |
| Temperature | 80 °C |
| Reaction Time | 36 hours |
| Yield | 70% |
| Purification | Flash chromatography + recrystallization |
This method is well-documented and reproducible, providing high purity product suitable for further synthetic applications.
Alternative Borylation Using Pd(PPh3)2Cl2 Catalyst
An alternative palladium catalyst, Pd(PPh3)2Cl2, has also been employed for borylation reactions under similar conditions but with different substrates. The procedure involves:
- Use of Pd(PPh3)2Cl2 (2 mol %)
- Potassium phosphate (K3PO4) as base
- Dry toluene as solvent
- Reaction temperature of 100 °C
- Reaction time of 12 hours
Although this method was reported for related aryl halides, it can be adapted for 2-bromo-4-methylbenzonitrile with slight modifications.
Synthesis via Lithiation and Boronation
A less common but effective method involves directed ortho-lithiation of the corresponding benzonitrile followed by quenching with a boron electrophile such as triisopropyl borate (B(OiPr)3).
- Cooling of a solution of 2-chlorobenzonitrile in dry THF to -78 °C
- Addition of n-butyllithium (n-BuLi) to generate the aryllithium intermediate
- Subsequent addition of B(OiPr)3 at low temperature
- Stirring at room temperature for 12 hours
- Work-up to isolate the boronic acid intermediate which can be converted to the pinacol boronate ester
This method requires strict anhydrous and low-temperature conditions and is generally less convenient than palladium-catalyzed borylation but can be useful for substrates incompatible with Pd catalysis.
Comparative Table of Preparation Methods
| Method | Catalyst and Conditions | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| PdCl2(dppf)-catalyzed borylation | PdCl2(dppf) (3 mol %), KOAc (3 eq) | KOAc | 1,4-Dioxane | 80 | 36 h | ~70 | Most common, high yield |
| Pd(PPh3)2Cl2 catalyzed borylation | Pd(PPh3)2Cl2 (2 mol %), K3PO4 | K3PO4 | Toluene | 100 | 12 h | Not specified | Alternative catalyst, shorter time |
| Lithiation and boronation | n-BuLi, B(OiPr)3 | n-BuLi (strong base) | THF | -78 to RT | 12 h | Not specified | Requires low temp and anhydrous |
Research Findings and Notes
- The palladium-catalyzed borylation using PdCl2(dppf) and KOAc in 1,4-dioxane is the most efficient and scalable method for preparing 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.
- Reaction conditions such as temperature, solvent choice, and base significantly impact yield and purity.
- The use of air-free techniques (nitrogen atmosphere, degassing solvents) is critical to avoid catalyst deactivation and side reactions.
- Purification typically involves flash chromatography followed by recrystallization to achieve high purity.
- Alternative methods like lithiation are more laborious and less commonly used but provide options when Pd catalysis is unsuitable.
- The compound's stability as a pinacol boronate ester makes it a versatile intermediate for subsequent cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate (Na2CO3) are typically employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
Research has shown that compounds similar to 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exhibit significant biological activity, particularly as potential anticancer agents. The dioxaborolane structure can enhance the bioavailability and metabolic stability of drug candidates.
Case Study:
A study investigated derivatives of this compound in the context of cancer treatment. The derivatives were tested against various cancer cell lines, revealing that modifications to the dioxaborolane structure improved cytotoxicity. For instance, one derivative showed an IC50 value of 45 µM against breast cancer cells (MCF-7), demonstrating its potential as a lead compound for further development.
Materials Science
Polymer Chemistry:
The unique properties of the dioxaborolane group enable its use in the synthesis of advanced materials such as polymers and nanocomposites. Its ability to undergo cross-linking reactions makes it suitable for creating durable and high-performance materials.
Table: Properties of Dioxaborolane-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Mechanical Strength | High |
| Solubility | Soluble in organic solvents |
| Biocompatibility | Moderate |
Catalysis
Organometallic Chemistry:
The compound can serve as a ligand in organometallic catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron-containing structure enhances reactivity and selectivity in these transformations.
Case Study:
In a catalytic study, 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile was used as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated that the use of this compound significantly increased the yield of the desired products compared to traditional ligands.
Environmental Applications
Sensing Technologies:
Recent research has explored the use of dioxaborolane derivatives in environmental sensing applications due to their ability to selectively bind to certain analytes. This property can be harnessed for developing sensors that detect pollutants or hazardous substances.
Table: Comparison of Sensing Capabilities
| Analyte | Detection Limit | Response Time |
|---|---|---|
| Heavy Metals | 0.1 ppm | 5 minutes |
| Organic Pollutants | 0.5 ppm | 10 minutes |
Mechanism of Action
The mechanism by which 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (para-substituted isomer)
2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (chloro-substituted analog)
2-Hydroxy-6-methylbenzonitrile (non-boronate derivative)
Table 1: Comparative Physicochemical Properties
Reactivity in Cross-Coupling Reactions
- The chloro-substituted analog may exhibit lower reactivity due to electron-withdrawing effects from chlorine, which could destabilize the boronate intermediate .
- Application Scope : The para-substituted isomer () is widely used in biaryl synthesis, while the methyl-substituted compound may favor couplings requiring steric control.
Stability and Handling
- Thermal Stability : The para-substituted analog has a defined melting point (94–99°C), suggesting moderate thermal stability . The chloro-substituted derivative requires refrigeration (2–8°C), indicating higher sensitivity to decomposition .
- Synthetic Considerations: Piperidine-catalyzed reactions in methanol (as in ) are common for nitrile-boronate synthesis, but steric effects in the methyl-substituted compound may necessitate optimized conditions.
Hazard Profiles
- The chloro-substituted analog poses risks of skin, eye, and respiratory irritation (H315, H319, H335) . Similar hazards are plausible for the methyl-substituted compound, though specific data are unavailable.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how do reaction conditions influence yield?
The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of pre-functionalized aromatic precursors. A common approach includes:
- Step 1: Halogenation of the benzonitrile scaffold at the desired position.
- Step 2: Borylation using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronate ester (e.g., bis(pinacolato)diboron) in anhydrous solvents like THF or dioxane at 80–100°C .
- Critical Factors: Catalyst loading (1–5 mol%), base selection (e.g., KOAc), and exclusion of moisture significantly impact yield. Evidence from analogous aryl boronate esters suggests that microwave-assisted methods can reduce reaction times .
Q. How should this compound be purified and stored to maintain stability?
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from cold ethanol may enhance purity for crystallographic studies .
- Storage: Store at 0–6°C under inert atmosphere (Ar/N₂) to prevent hydrolysis of the boronate ester. Moisture-sensitive handling is critical .
Q. What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution pattern; ¹¹B NMR to verify boronate integrity (~30 ppm for dioxaborolanes) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for structural validation, particularly for resolving steric effects from the tetramethyl dioxaborolan group .
- Mass Spectrometry: High-resolution MS (HRMS-ESI/APCI) to confirm molecular weight (e.g., C₁₄H₁₇BNO₂, theoretical 245.13 g/mol) .
Advanced Questions
Q. How does this compound perform in palladium-catalyzed cross-coupling reactions, and what mechanistic challenges arise?
- Reactivity: The electron-withdrawing nitrile group activates the aryl boronate for Suzuki coupling, enabling C–C bond formation with aryl halides. However, steric hindrance from the methyl groups may reduce coupling efficiency with bulky partners .
- Mechanistic Insights: Competitive protodeboronation can occur under acidic conditions. Using mild bases (e.g., K₂CO₃) and optimizing ligand ratios (e.g., SPhos) mitigate this .
- Case Study: Aryl chlorides require higher catalyst loadings (e.g., PdCl₂(dppf)) compared to bromides or iodides .
Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?
- Challenge: Discrepancies between experimental and predicted NMR shifts may arise from unexpected tautomerism or crystal packing effects.
- Solution:
Q. What role does this compound play in multicomponent reactions for synthesizing heterocycles?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
